3-(Perfluorophenyl)benzo[c]isoxazole
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Overview
Description
3-(Perfluorophenyl)benzo[c]isoxazole is a heterocyclic compound that features a benzene ring fused to an isoxazole ring, with a perfluorophenyl group attached at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Perfluorophenyl)benzo[c]isoxazole can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes in the presence of a gold(III) chloride catalyst, which leads to the formation of substituted isoxazoles under moderate reaction conditions . Another method involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds, which provides high regioselectivity and good yields .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of metal-free synthetic strategies is also explored to make the process more eco-friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3-(Perfluorophenyl)benzo[c]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
3-(Perfluorophenyl)benzo[c]isoxazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(Perfluorophenyl)benzo[c]isoxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Similar in structure but lacks the isoxazole ring.
Isoxazole: Contains the isoxazole ring but does not have the benzene ring fused to it.
Benzisoxazole: Similar structure but with different substituents.
Uniqueness
3-(Perfluorophenyl)benzo[c]isoxazole is unique due to the presence of the perfluorophenyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and resistance to harsh conditions .
Properties
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenyl)-2,1-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4F5NO/c14-8-7(9(15)11(17)12(18)10(8)16)13-5-3-1-2-4-6(5)19-20-13/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGAFHSZSJFDNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(ON=C2C=C1)C3=C(C(=C(C(=C3F)F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4F5NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721618 |
Source
|
Record name | 3-(Pentafluorophenyl)-2,1-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10721618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14186-66-4 |
Source
|
Record name | 3-(Pentafluorophenyl)-2,1-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10721618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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